molecular formula C8H6N2O B1341849 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 276862-85-2

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No. B1341849
Key on ui cas rn: 276862-85-2
M. Wt: 146.15 g/mol
InChI Key: JDIWXZAFVHTGBQ-UHFFFAOYSA-N
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Patent
US07166598B2

Procedure details

A solution of 3-dimethylamino-1H-pyrrolo[3,2-b]pyridine (1.53 g) and hexamethylenetetramine (1.22 g) in 6.68 g of 66% propionic acid was added dropwise to a refluxing solution of 2.44 g of hexamethylenetetramine in 8.92 g of the same solvent. The addition was carried out over a period of one hour and the solution was refluxed 3.5 hours more. The solution was concentrated in vacuo and thereto water (30 ml), ethyl acetate (25 ml), and tetrahydrofuran (20 ml) were added. The organic layer was separated, dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue was purified by column chromatography on silica gel (12 g) using a mixed solvent of dichloromethane and methanol (0.15:1). The fractions containing the objective compound were collected and evaporated under reduced pressure to give a powder of 3-formyl-1H-pyrrolo[3,2-b]pyridine (0.45 g).
Name
3-dimethylamino-1H-pyrrolo[3,2-b]pyridine
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
6.68 g
Type
reactant
Reaction Step One
[Compound]
Name
same solvent
Quantity
8.92 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)[C:3]1[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:6]2[NH:5][CH:4]=1.C1N2CN3CN(C2)CN1C3.[C:23](O)(=[O:26])CC>>[CH:23]([C:3]1[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:6]2[NH:5][CH:4]=1)=[O:26]

Inputs

Step One
Name
3-dimethylamino-1H-pyrrolo[3,2-b]pyridine
Quantity
1.53 g
Type
reactant
Smiles
CN(C1=CNC=2C1=NC=CC2)C
Name
Quantity
1.22 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
2.44 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
6.68 g
Type
reactant
Smiles
C(CC)(=O)O
Name
same solvent
Quantity
8.92 g
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed 3.5 hours more
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
water (30 ml), ethyl acetate (25 ml), and tetrahydrofuran (20 ml) were added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography on silica gel (12 g)
ADDITION
Type
ADDITION
Details
The fractions containing the objective compound
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1=CNC=2C1=NC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: CALCULATEDPERCENTYIELD 32.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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